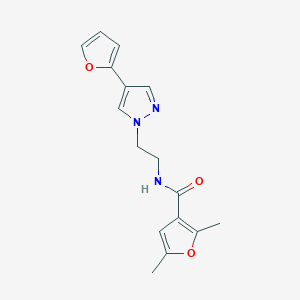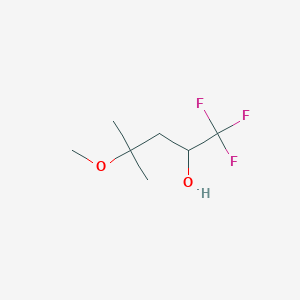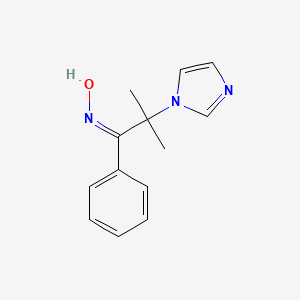
1-(4-Benzylpiperidin-1-yl)-2-(p-tolylthio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Benzylpiperidin-1-yl)-2-(p-tolylthio)ethanone, also known as BTS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BTS belongs to the class of piperidine derivatives and is known for its unique structure and properties. In
Scientific Research Applications
Electrochemical Synthesis and Novel Compound Formation
Electrochemical synthesis techniques have been applied to create novel compounds, such as 2-indolyl-5-arylsulfonyl-p-benzoquinone derivatives through successive oxidation steps, involving intermediates like hydroquinone and 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone. These processes lead to the formation of compounds with potential applications in various fields, including materials science and pharmaceuticals (Nematollahi, Momeni, & Khazalpour, 2014).
Antimicrobial Activity
Compounds synthesized from 1-chloro-4-(p-tolyloxy)benzene and 1-(4-hydrogy phenyl)-ethanone have shown antimicrobial properties. These compounds, through various chemical reactions, have been evaluated for their effectiveness against common bacterial strains, highlighting their potential in developing new antimicrobial agents (Dave, Patel, Nimavat, Vyas, & Patel, 2013).
Antimicrobial and Antifungal Properties of Heterocyclic Compounds
Heterocyclic compounds bearing motifs like benzimidazole and pyrazoline, synthesized from intermediates including 1-(3-(1H-benzoimidazol-2-yl)-5-aryl-4-5dihydro-1H-pyrazol-1-yl)-2-(napthalene-1-yloxy)ethanones, have been assessed for their antimicrobial and antifungal activities. These studies demonstrate the potential of such compounds in treating infections caused by various microorganisms (Desai, Pandya, & Vaja, 2017).
NMDA Receptor Antagonists
Research has identified potent NR2B subunit-selective antagonists of the NMDA receptor, such as (4-Benzylpiperidine-1-yl)-(6-hydroxy-1H-indole-2-yl)-methanone, derived from specific synthetic pathways. These compounds are of interest for their potential applications in neurological research and therapy, particularly in addressing conditions associated with NMDA receptor activity (Borza et al., 2007).
Novel Arylthiobenzazoles Synthesis
Arylthiobenzazoles have been synthesized through the electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone, showcasing a method for producing compounds that could have varied applications in material science, pharmaceuticals, and chemical research (Amani & Nematollahi, 2012).
properties
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-2-(4-methylphenyl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NOS/c1-17-7-9-20(10-8-17)24-16-21(23)22-13-11-19(12-14-22)15-18-5-3-2-4-6-18/h2-10,19H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMZGNZAAQQCGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

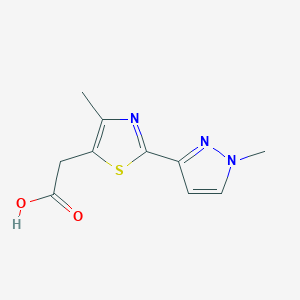

![3-fluoro-4-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B2670961.png)

![5-tert-butyl-3-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2670963.png)
![(2Z)-6,8-dichloro-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2670964.png)
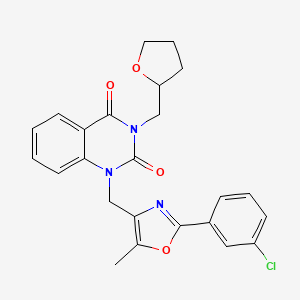
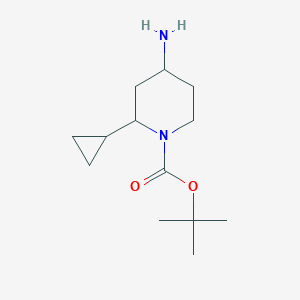
![1-(4-fluorophenyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2670968.png)
![1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-[(thiophen-2-yl)methyl]urea](/img/structure/B2670969.png)
